Cas no 194490-54-5 (Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate)

Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate 化学的及び物理的性質
名前と識別子
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- tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate
- Z5356647556
- Acetic acid, 2-(2-formyl-6-methoxyphenoxy)-, 1,1-dimethylethyl ester
- Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate
-
- インチ: 1S/C14H18O5/c1-14(2,3)19-12(16)9-18-13-10(8-15)6-5-7-11(13)17-4/h5-8H,9H2,1-4H3
- InChIKey: BHGCBIJEENWXDP-UHFFFAOYSA-N
- SMILES: O(C(COC1C(=CC=CC=1C=O)OC)=O)C(C)(C)C
計算された属性
- 精确分子量: 266.11542367 g/mol
- 同位素质量: 266.11542367 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 19
- 回転可能化学結合数: 7
- 複雑さ: 307
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- 分子量: 266.29
- トポロジー分子極性表面積: 61.8
Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37102794-10.0g |
tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate |
194490-54-5 | 91.0% | 10.0g |
$3500.0 | 2025-03-18 | |
Enamine | EN300-37102794-0.25g |
tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate |
194490-54-5 | 91.0% | 0.25g |
$403.0 | 2025-03-18 | |
Enamine | EN300-37102794-5.0g |
tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate |
194490-54-5 | 91.0% | 5.0g |
$2360.0 | 2025-03-18 | |
Enamine | EN300-37102794-0.5g |
tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate |
194490-54-5 | 91.0% | 0.5g |
$636.0 | 2025-03-18 | |
Aaron | AR0291C0-10g |
tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate |
194490-54-5 | 91% | 10g |
$4838.00 | 2023-12-15 | |
Aaron | AR0291C0-50mg |
tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate |
194490-54-5 | 91% | 50mg |
$284.00 | 2025-02-17 | |
1PlusChem | 1P02913O-100mg |
tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate |
194490-54-5 | 91% | 100mg |
$399.00 | 2024-06-17 | |
1PlusChem | 1P02913O-250mg |
tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate |
194490-54-5 | 91% | 250mg |
$560.00 | 2024-06-17 | |
1PlusChem | 1P02913O-1g |
tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate |
194490-54-5 | 91% | 1g |
$1067.00 | 2024-06-17 | |
1PlusChem | 1P02913O-2.5g |
tert-butyl2-(2-formyl-6-methoxyphenoxy)acetate |
194490-54-5 | 91% | 2.5g |
$2032.00 | 2024-06-17 |
Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate 関連文献
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetateに関する追加情報
Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate: A Comprehensive Overview
Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate, identified by the CAS number 194490-54-5, is a versatile organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenoxy moiety, and an acetate ester. The presence of the formyl and methoxy substituents on the aromatic ring adds complexity to its chemical profile, making it a valuable compound in both academic research and industrial applications.
The synthesis of Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate involves a series of well-defined chemical reactions. Typically, the starting material is subjected to nucleophilic substitution or esterification reactions to introduce the tert-butyl group. The formylation and methoxylation steps are critical in determining the compound's reactivity and stability. Recent advancements in catalytic methodologies have enabled more efficient and environmentally friendly syntheses of this compound, aligning with the growing demand for sustainable chemical processes.
In terms of applications, Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate has been extensively studied for its potential in pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of bioactive molecules. For instance, its ability to act as a protecting group in peptide synthesis has been highlighted in recent studies. Additionally, its role as a precursor in the development of novel antibiotics has been explored, showcasing its importance in drug discovery.
The agrochemical sector has also benefited from the properties of Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate. Research indicates that this compound exhibits potent herbicidal activity against various weeds, making it a promising candidate for developing eco-friendly herbicides. Furthermore, its ability to enhance crop yield under stress conditions has been documented in recent agricultural studies.
From a materials science perspective, this compound has been utilized in the development of advanced polymers and coatings. Its unique reactivity allows for the creation of high-performance materials with tailored properties such as improved thermal stability and mechanical strength. Recent breakthroughs in polymer chemistry have further expanded its potential applications in this field.
The toxicological profile of Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate has been thoroughly investigated to ensure its safe handling and use. Studies conducted under regulatory guidelines have demonstrated that this compound exhibits low acute toxicity when administered via various routes. However, long-term exposure studies are currently underway to assess its potential chronic effects.
In conclusion, Tert-butyl 2-(2-formyl-6-methoxyphenoxy)acetate (CAS No: 194490-54-5) is a multifaceted compound with diverse applications across multiple industries. Its unique chemical structure and reactivity make it an invaluable tool in research and development. As scientific advancements continue to unfold, this compound is expected to play an even more significant role in shaping future innovations.
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